N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine
Description
Molecular Definition and Isotopic Labeling Pattern
N-[1,2-¹³C₂]Acetyl-D-[1-¹³C;¹⁵N]glucosamine is a stable isotope-labeled derivative of N-acetylglucosamine (GlcNAc), a monosaccharide critical to biological systems such as bacterial cell walls (peptidoglycan) and fungal chitin. The compound’s structure features three isotopic labels:
- ¹³C at positions 1 (acetyl group) and 2 (acetyl carbonyl) of the N-acetyl moiety.
- ¹³C at position 1 of the glucosamine backbone.
- ¹⁵N at the amide nitrogen.
This labeling pattern enables precise tracking in metabolic studies, particularly in NMR and mass spectrometry (MS)-based analyses of glycosylation pathways. The isotopic enrichment (99% for ¹³C and ¹⁵N) minimizes natural abundance interference, enhancing signal resolution in structural biology experiments.
Chemical Properties and Molecular Formula
The molecular formula (¹³C)₃C₅H₁₅(¹⁵N)O₆ reflects the substitution of three carbon atoms and one nitrogen atom with their heavy isotopes. Key properties include:
- Molecular weight : 225.18 g/mol (vs. 221.21 g/mol for non-labeled GlcNAc).
- Solubility : Highly soluble in water (50 mg/mL), facilitating its use in aqueous biological systems.
- Optical activity : α20D = +41.6° ± 2.1° (c = 1–2 in water), consistent with the D-configuration.
The acetyl group’s electron-withdrawing nature stabilizes the amide bond, reducing hydrolysis rates compared to unacetylated glucosamine.
Physical Characteristics and Stereochemistry
The compound crystallizes as a white powder with a melting point of 211°C (dec.). Its stereochemistry is defined by four chiral centers in the glucosamine backbone:
- C2 : R-configuration (N-acetyl group).
- C3 : S-configuration.
- C4 : R-configuration.
- C5 : S-configuration.
Solid-state NMR studies reveal distinct ¹³C and ¹⁵N chemical shifts for α- and β-anomers. For example, the α-anomer shows ¹³C1 at 92.3 ppm, while the β-anomer resonates at 96.8 ppm. These shifts arise from differences in hydrogen bonding and ring puckering.
Comparative Analysis with Non-labeled N-Acetylglucosamine
The isotopic labels introduce measurable differences in physicochemical and spectroscopic behavior:
Mass Spectrometry :
NMR Spectroscopy :
Thermal Stability :
Biological Applications :
Table 3: Labeled vs. Non-labeled GlcNAc
| Feature | Labeled GlcNAc | Non-labeled GlcNAc |
|---|---|---|
| Molecular weight | 225.18 g/mol | 221.21 g/mol |
| ¹³C NMR signals | Distinct ¹³C-¹⁵N couplings | Natural abundance signals |
| MS detection | Enhanced isotopic envelope | Overlapping with background |
| Metabolic tracing | High specificity | Limited resolution |
Sources:
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-MDCOBECOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine typically involves the incorporation of isotopically labeled precursors. One common method is the enzymatic production from chitin powders using chitinase, which is purified through affinity adsorption . The reaction conditions often include maintaining a specific temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic processes. The chitinase enzyme is used to degrade chitin, a natural polymer found in the exoskeletons of crustaceans, into N-acetyl-D-glucosamine. The isotopic labeling is achieved by using isotopically labeled substrates during the enzymatic reaction .
Chemical Reactions Analysis
Types of Reactions
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-D-glucosamine-6-phosphate, while reduction may produce N-acetyl-D-glucosamine .
Scientific Research Applications
Metabolic Research
Stable isotope labeling with carbon and nitrogen isotopes enables precise tracking of metabolic processes. N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is utilized in:
- Metabolic Flux Analysis : This compound aids in understanding the metabolism of glucosamine within cellular pathways. By monitoring the incorporation of labeled carbon and nitrogen into various metabolites, researchers can elucidate the pathways involved in glucosamine metabolism and its effects on cellular functions .
- NMR Spectroscopy Studies : The unique isotopic labeling allows for detailed NMR studies to investigate the conformational dynamics of glucosamine derivatives. For instance, studies have shown how different conformations (cis/trans) affect the biochemical properties of glucosamine .
Pharmaceutical Applications
This compound has potential therapeutic applications:
- Joint Health : Clinical trials have demonstrated that N-acetyl-D-glucosamine can positively influence cartilage metabolism, making it a candidate for treating osteoarthritis and other joint disorders. The compound's ability to suppress markers of cartilage degradation indicates its role in maintaining joint health .
- Inflammatory Bowel Disease : Preliminary studies suggest that glucosamine derivatives may help restore mucosal integrity in patients with inflammatory bowel disease. The compound enhances the synthesis of protective glycoproteins and glycosaminoglycans in the intestinal lining .
Nutritional Supplements
The safety profile and non-toxic nature of N-acetyl-D-glucosamine make it suitable for dietary supplementation:
- Dietary Use : It is commonly included in supplements aimed at improving joint function and overall health. The compound has been shown to be well-tolerated even at high doses, which supports its use in long-term supplementation regimens .
Case Studies and Clinical Trials
Several studies highlight the efficacy of N-acetyl-D-glucosamine:
- A randomized double-blind placebo-controlled trial investigated its effects on cartilage metabolism in healthy individuals. Results indicated significant suppression of cartilage degradation markers in participants receiving glucosamine supplements compared to placebo .
- Another study explored the use of glucosamine for treating symptoms of Crohn's disease, showing promising results in improving patient outcomes following treatment with glucosamine derivatives .
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Metabolic Research | Tracing metabolic pathways using stable isotopes | Enhanced understanding of glucosamine metabolism |
| Pharmaceutical Applications | Potential treatment for osteoarthritis and inflammatory bowel disease | Positive effects on cartilage health and mucosal integrity |
| Nutritional Supplements | Used as a dietary supplement for joint health | Well-tolerated; non-toxic even at high doses |
| Clinical Trials | Evaluated effects on joint health and gastrointestinal disorders | Significant improvements noted in clinical outcomes |
Mechanism of Action
The mechanism of action of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine involves its incorporation into biological molecules through enzymatic pathways. It acts as a substrate for enzymes involved in glycosylation, leading to the formation of glycoproteins and glycolipids. The isotopic labels allow researchers to track these processes and understand the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
(a) N-Acetyl-D-Glucosamine (GlcNAc)
- Structure: Non-isotopic parent compound (CAS 7512-17-6).
- Role : Found in chitin, bacterial peptidoglycans, and glycoproteins.
- Key Difference : Lacks isotopic labels, limiting its utility in metabolic tracing .
(b) N-[1,2-13C₂]Acetyl-D-Glucosamine
- Structure : ¹³C labels only on the acetyl group (positions 1 and 2).
- Application: Used alongside the target compound in yeast cultures to distinguish glycan contributions from exogenous vs. endogenous sources .
(c) D-[1-13C;¹⁵N]Glucosamine
Isotopic Variants
(a) N-[1,2-13C₂]Acetyl-D-[UL-13C₆;¹⁵N]Glucosamine
- Labeling : ¹³C on all glucosamine carbons (UL-13C₆), plus ¹³C on acetyl and ¹⁵N.
- Utility : Enables comprehensive tracing of carbon flux in highly complex systems.
- CAS : 478529-44-1; molecular weight 230.13 .
(b) UDP-N-[1-14C]Acetyl-D-Glucosamine
Functional Analogs
(a) N-Acetyl-D-Galactosamine (GalNAc)
- Difference : Epimer at C4 hydroxyl group.
- Role: Found in glycosaminoglycans (e.g., chondroitin sulfate) .
(b) Fluorinated N-Acetyl-D-Glucosamine Analogs
Key Data Table: Comparative Analysis
Challenges and Limitations
Biological Activity
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine (GlcNAc) is an isotopically labeled derivative of N-acetyl-D-glucosamine, a critical monosaccharide involved in various biological processes. This compound is particularly significant in the study of metabolic pathways, especially in cancer research and cellular signaling. This article explores its biological activity, focusing on its role in metabolism, potential therapeutic applications, and results from recent studies.
Overview of N-Acetyl-D-Glucosamine
N-acetyl-D-glucosamine is a major component of glycosaminoglycans and plays a vital role in cell wall synthesis in bacteria and as a building block for glycoproteins in eukaryotes. Its derivatives, including isotopically labeled forms like this compound, are used to trace metabolic pathways due to their unique labeling that allows for precise tracking in biochemical assays.
Metabolic Pathways
This compound has been utilized in various studies to elucidate its role in metabolic pathways:
- Cancer Metabolism : In cancer research, this compound has been shown to influence the metabolism of glucose and glutamine. For instance, studies indicate that GlcNAc can be incorporated into nucleotide synthesis pathways, impacting the proliferation of cancer cells under nutrient-deprived conditions .
- Glycosylation : It serves as a substrate for glycosylation reactions, which are critical for protein function and stability. The incorporation of GlcNAc into proteins can modulate their activity and interactions .
Enzymatic Interactions
The phosphorylation of GlcNAc by enzymes such as N-acetylglucosamine kinase (NagK) is crucial for its metabolic conversion. Recent structural studies have revealed insights into the catalytic mechanisms of NagK from various species, highlighting the diversity in enzymatic activity and substrate affinity .
In Vitro Studies on Osteoarthritis
A study investigated the effects of GlcNAc nanoparticles on chondrocyte viability and inflammation modulation in osteoarthritis models. The results demonstrated that GlcNAc nanoparticles significantly improved chondrocyte survival and reduced pro-inflammatory gene expression, suggesting potential therapeutic applications for joint diseases .
Cancer Research Applications
In another study focusing on pancreatic ductal adenocarcinoma (PDAC), researchers traced the incorporation of labeled GlcNAc into metabolic pathways under glutamine-limited conditions. This research provided insights into how cancer cells adapt their metabolism to survive and proliferate despite nutrient scarcity .
Data Tables
| Study | Compound Used | Key Findings | Cancer Type |
|---|---|---|---|
| 1 | This compound | Enhanced nucleotide synthesis under nutrient deprivation | Pancreatic Cancer |
| 2 | GlcNAc Nanoparticles | Improved chondrocyte viability; reduced inflammation | Osteoarthritis |
Research Findings
Recent findings underscore the multifaceted roles of this compound:
- Cellular Signaling : GlcNAc modifications influence signaling pathways that regulate gene expression and cellular responses to stress .
- Therapeutic Potential : Its ability to modulate inflammatory responses positions it as a candidate for developing treatments for chronic diseases such as osteoarthritis and cancer .
Q & A
Basic Research Questions
Q. How is N-[1,2-13C₂]acetyl-D-[1-13C;15N]glucosamine synthesized, and what analytical methods confirm its isotopic purity?
- Methodology : The compound is synthesized by acetylating D-[1-13C;15N]glucosamine with [1,2-13C₂]acetic anhydride. Isotopic purity is verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, ¹³C-NMR detects labeled carbons at positions 1 and 2 of the acetyl group and position 1 of the glucosamine ring, while ¹⁵N labeling is confirmed by tandem MS fragmentation patterns .
- Data Validation : Suppliers like ISOREAG provide certificates of analysis detailing isotopic enrichment (e.g., ≥98 atom % ¹⁵N and ≥95% ¹³C), validated by isotope ratio mass spectrometry (IRMS) .
Q. What are standard protocols for metabolic incorporation of this compound in glycobiology studies?
- Experimental Design : In yeast cultures (e.g., gna1Δ strains), the compound is mixed with unlabeled and partially labeled GlcNAc derivatives in a 1:2:1 molar ratio to trace glycan biosynthesis. Cells are harvested during logarithmic growth, and N-glycans are extracted for LC-MS/MS analysis to quantify isotopic incorporation into mannoproteins .
- Controls : Include unlabeled N-acetylglucosamine as a negative control and use [U-¹³C₆]GlcNAc to validate full isotopic enrichment .
Advanced Research Questions
Q. How does dual ¹³C/¹⁵N labeling resolve ambiguities in glycan biosynthesis pathways?
- Mechanistic Insight : The ¹³C labels at the acetyl and glucosamine positions enable tracking of acetyl group transfer and hexosamine salvage pathways, while ¹⁵N distinguishes glucosamine-derived amines from endogenous sources. For example, in Streptomyces verticillatus, ¹³C-¹⁵N coupling in biosynthetic intermediates (e.g., mitomycin alkaloids) confirms intact utilization of the labeled precursor .
- Data Interpretation : MS/MS fragmentation patterns (e.g., m/z 73 for C³¹³CH₈¹⁵N clusters) differentiate intact incorporation from metabolic scrambling .
Q. How can researchers resolve isotopic overlap when studying neuronal vs. glial metabolism using this compound?
- Experimental Strategy : Co-administer N-[1,2-¹³C₂]acetyl-D-[1-¹³C;¹⁵N]glucosamine with [1-¹³C]glucose in brain cell cultures. Neuronal metabolism primarily generates [4-¹³C]glutamate (singlet in ¹³C-NMR), while glial metabolism via acetate produces [4,5-¹³C₂]glutamine (doublet, J = 50 Hz) .
- Analytical Techniques : Use ¹³C-edited ¹H-NMR or hyperpolarized ¹³C-MRI to spatially resolve isotopomers in live tissue .
Q. What are the challenges in quantifying isotopic enrichment in fungal chitin using this compound?
- Methodology : After culturing fungi (e.g., Rhizophagus irregularis) with labeled GlcNAc, extract chitin hydrolysates and analyze glucosamine via LC-MS. Correct for natural abundance ¹³C (6.8% M+1) and use ¹³C-NMR to validate intact incorporation into trehalose or triglycerides .
- Data Contradictions : Discrepancies may arise from isotopic dilution in lipid pools or fungal species-specific salvage pathways; mitigate via time-course sampling and kinetic modeling .
Key Considerations for Experimental Design
- Isotopic Cross-Talk : In co-culture systems, use compartment-specific inhibitors (e.g., fluoroacetate for glial TCA cycle inhibition) to minimize cross-labeling .
- Sensitivity Limits : For low-abundance glycoconjugates, employ nano-LC-MS/MS with parallel reaction monitoring (PRM) to enhance detection of ¹³C/¹⁵N-labeled peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
